Ethyl phenethyl ether
Overview
Description
Ethyl phenethyl ether, also known as this compound, is an organic compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol . It is a colorless liquid with a characteristic aromatic odor. This compound is used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl phenethyl ether, also known as 2-ethoxyethylbenzene or Benzene, (2-ethoxyethyl)-, is an organic compound that belongs to a class of compounds called ethers
Mode of Action
Ethers, including this compound, are known to undergo reactions such as cleavage of the c–o bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Biochemical Pathways
It’s worth noting that hydroxycinnamic acids like caffeic acid can be biocatalytically converted into high-value molecules, indicating potential biochemical pathways that could be influenced by similar compounds .
Pharmacokinetics
For instance, an ether has about the same solubility in water as the alcohol that is isomeric with it .
Result of Action
Ethers, including this compound, are known for their volatility, explosive vapors, and the ability to form peroxides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of ethers in different solvents can affect their bioavailability and thus their action . Furthermore, ethers are known to be volatile and can form explosive vapors, which could influence their stability and efficacy in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenethyl ether can be synthesized through the reaction of benzene with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the benzene ring, forming the desired product .
Industrial Production Methods: In industrial settings, the production of benzene, (2-ethoxyethyl)- often involves the use of catalytic processes to enhance the yield and purity of the compound. Catalysts such as aluminum chloride or ferric chloride are commonly used to facilitate the reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Ethyl phenethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Ethylbenzene.
Substitution: Nitrobenzene, benzene sulfonic acid, or halobenzenes.
Scientific Research Applications
Ethyl phenethyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of ethers and other aromatic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of aromatic ethers in biological systems.
Medicine: Research into the pharmacological properties of benzene derivatives includes the investigation of their potential as therapeutic agents.
Industry: It is used in the manufacture of perfumes, dyes, and other aromatic compounds due to its pleasant odor and chemical stability
Comparison with Similar Compounds
- Anisole (methoxybenzene)
- Phenetole (ethoxybenzene)
- Benzyl ethyl ether
Uniqueness: The presence of the 2-ethoxyethyl group in benzene, (2-ethoxyethyl)- provides it with unique solubility and reactivity characteristics, making it distinct from other aromatic ethers .
Properties
IUPAC Name |
2-ethoxyethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQUZJVSFHZOBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061993 | |
Record name | Benzene, (2-ethoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-90-9 | |
Record name | (2-Ethoxyethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (2-ethoxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl phenethyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (2-ethoxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, (2-ethoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-ethoxyethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of the research conducted on Ethyl phenethyl ether by RIFM?
A1: The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this compound to evaluate its potential risks and ensure its safe use in fragrances. [, ] These assessments typically involve reviewing existing toxicological data, conducting new studies if necessary, and evaluating the ingredient's potential for exposure and adverse effects.
Q2: Where can I find more detailed information on the safety assessment of this compound?
A2: You can find the safety assessment reports for this compound on the RIFM website or through other scientific databases. The provided links offer access to these reports:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.